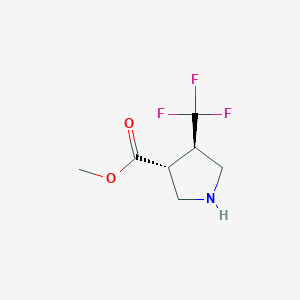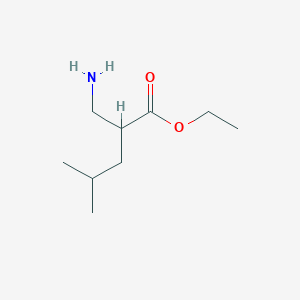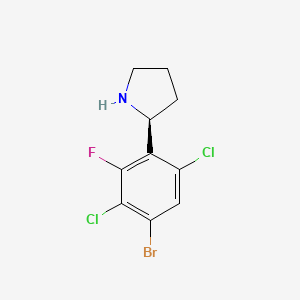
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-bromo-3,6-dichloro-2-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,6-dichloro-2-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes halogenation and subsequent coupling reactions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.
科学的研究の応用
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (S)-2-(4-Bromo-3,6-dichlorophenyl)pyrrolidine
- (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine
- (S)-2-(3,6-Dichloro-2-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is unique due to the presence of multiple halogen atoms, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets compared to similar compounds.
特性
分子式 |
C10H9BrCl2FN |
|---|---|
分子量 |
312.99 g/mol |
IUPAC名 |
(2S)-2-(4-bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9BrCl2FN/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChIキー |
BURNYPFWWANFRF-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F |
正規SMILES |
C1CC(NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)


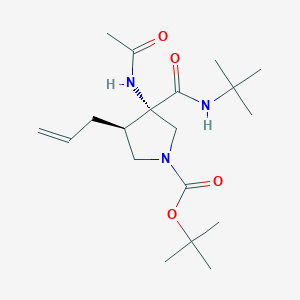
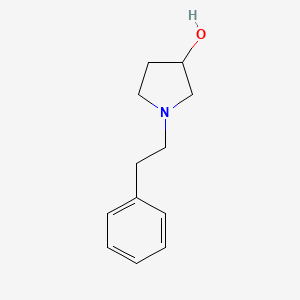
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
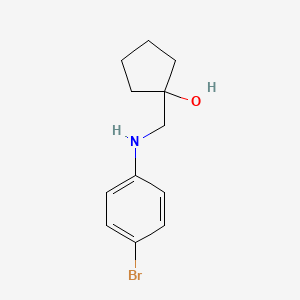
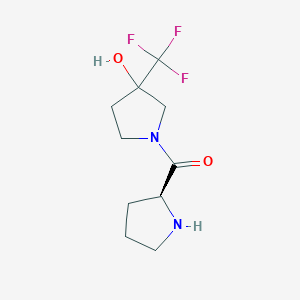
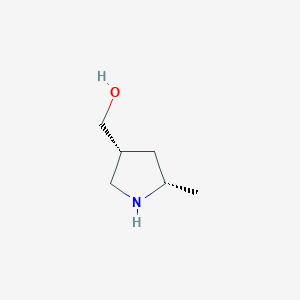
![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
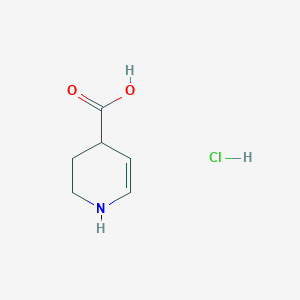
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
